H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH
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Overview
Description
The compound H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH is a peptide consisting of a sequence of amino acids: glutamic acid, threonine, phenylalanine, serine, aspartic acid, leucine, tryptophan, lysine, and two leucines. Peptides like this one are essential in various biological processes and have significant applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the production of larger quantities with higher efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tryptophan and methionine.
Reduction: Disulfide bonds in cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Peptides like H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates or inhibitors in enzymatic studies.
Medicine: Potential therapeutic agents for various diseases, including metabolic disorders and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism by which peptides exert their effects often involves binding to specific receptors or enzymes, leading to a cascade of biochemical events. For instance, peptides can act as agonists or antagonists of receptors, modulating signal transduction pathways. The molecular targets and pathways involved depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used for treating type 2 diabetes and obesity.
Tirzepatide: A dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist.
Taspoglutide: Another GLP-1 receptor agonist with a similar sequence.
Uniqueness
H-Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu-OH is unique due to its specific sequence, which determines its biological activity and potential applications. Its structure allows for targeted interactions with specific receptors or enzymes, making it a valuable tool in research and therapeutic development.
Properties
Molecular Formula |
C60H90N12O17 |
---|---|
Molecular Weight |
1251.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H90N12O17/c1-31(2)23-41(66-57(85)45(28-49(77)78)68-58(86)47(30-73)71-55(83)43(26-35-15-9-8-10-16-35)69-59(87)50(34(7)74)72-51(79)38(62)20-21-48(75)76)53(81)67-44(27-36-29-63-39-18-12-11-17-37(36)39)56(84)64-40(19-13-14-22-61)52(80)65-42(24-32(3)4)54(82)70-46(60(88)89)25-33(5)6/h8-12,15-18,29,31-34,38,40-47,50,63,73-74H,13-14,19-28,30,61-62H2,1-7H3,(H,64,84)(H,65,80)(H,66,85)(H,67,81)(H,68,86)(H,69,87)(H,70,82)(H,71,83)(H,72,79)(H,75,76)(H,77,78)(H,88,89)/t34-,38+,40+,41+,42+,43+,44+,45+,46+,47+,50+/m1/s1 |
InChI Key |
MTXGYKHKHYPQCZ-YVIBZCAZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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